molecular formula C20H12Cl2N2O3 B10928393 N'-(3,5-dichloro-4-hydroxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3,5-dichloro-4-hydroxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10928393
M. Wt: 399.2 g/mol
InChI Key: GUCRFAQITUWSDD-AUEPDCJTSA-N
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Description

N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a complex organic compound with the molecular formula C20H12Cl2N2O3 It is characterized by the presence of a naphtho[2,1-b]furan core structure, which is further modified by the addition of a 3,5-dichloro-4-hydroxyphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of naphtho[2,1-b]furan-2-carbohydrazide with 3,5-dichloro-4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in the replacement of chloro groups with the nucleophile.

Scientific Research Applications

N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. it is believed to interact with cellular targets through its hydrazide and phenolic groups. These interactions may involve the inhibition of enzymes or the disruption of cellular membranes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-b]furan-2-carbohydrazide: The parent compound without the 3,5-dichloro-4-hydroxyphenyl group.

    3,5-Dichloro-4-hydroxybenzaldehyde: The aldehyde precursor used in the synthesis.

    Schiff Bases: Other Schiff bases derived from naphtho[2,1-b]furan-2-carbohydrazide and various aldehydes.

Uniqueness

N’~2~-[(E)-1-(3,5-Dichloro-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to the combination of its naphtho[2,1-b]furan core and the 3,5-dichloro-4-hydroxyphenyl group

Properties

Molecular Formula

C20H12Cl2N2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H12Cl2N2O3/c21-15-7-11(8-16(22)19(15)25)10-23-24-20(26)18-9-14-13-4-2-1-3-12(13)5-6-17(14)27-18/h1-10,25H,(H,24,26)/b23-10+

InChI Key

GUCRFAQITUWSDD-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=C(C(=C4)Cl)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=C(C(=C4)Cl)O)Cl

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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